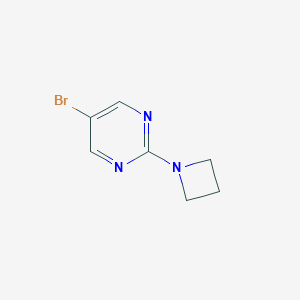

2-(Azetidin-1-yl)-5-bromopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-6-4-9-7(10-5-6)11-2-1-3-11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQMJOASAODMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590096 | |

| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-22-3 | |

| Record name | 2-(1-Azetidinyl)-5-bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850349-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azetidin-1-yl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azetidin-1-yl)-5-bromopyrimidine: Physical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-(Azetidin-1-yl)-5-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, boiling point, and solubility. Furthermore, this guide explores the potential biological significance of this molecule by examining the established activities of its core components, the pyrimidine and azetidine rings. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine derivatives for therapeutic applications.

Introduction

This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a bromine atom and an azetidine moiety. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active molecules. Similarly, the strained four-membered azetidine ring is a valuable pharmacophore known to impart unique conformational constraints and physicochemical properties to bioactive compounds. The combination of these two motifs in this compound suggests its potential for biological activity, making a thorough understanding of its physical properties essential for further research and development.

Core Physical Properties

Currently, specific experimental data for the physical properties of this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, we can infer certain characteristics and provide guidance for their experimental determination.

Molecular and Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 850349-22-3 |

Tabulated Physical Property Data

While specific data for the target compound is limited, the following table includes information for the closely related compound, 5-bromopyrimidine, to provide a comparative reference.

| Property | This compound | 5-Bromopyrimidine (for comparison) |

| Melting Point | Data not available | 67-73 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in chloroform |

Experimental Protocols for Physical Property Determination

The following sections outline standardized laboratory procedures that can be employed to determine the key physical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dihalopyrimidine with azetidine. A general experimental protocol is described below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine 2,5-dihalopyrimidine (1.0 eq), azetidine (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Heating: Stir the reaction mixture at an elevated temperature, typically between 80 °C and 120 °C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.

Determination of Melting Point

Workflow for Melting Point Determination

Caption: Standard procedure for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is observed through a magnifying lens.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

Workflow for Boiling Point Determination

Caption: General method for determining the boiling point of a liquid organic compound.

Protocol:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is suspended in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is heated gently and steadily.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Workflow for Solubility Determination

Caption: A systematic approach to determining the solubility of a compound in various solvents.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a fixed period, typically 1-2 minutes.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If not, the process can be repeated with incremental additions of the solvent to determine the approximate solubility. The test should be performed at a controlled temperature.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the constituent pyrimidine and azetidine moieties are associated with a broad range of pharmacological activities.

-

Pyrimidine Derivatives: These are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. They are integral to the pyrimidine metabolism pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, making it a target for chemotherapy.

-

Azetidine Derivatives: The strained azetidine ring can confer unique pharmacological properties, and azetidinone (β-lactam) containing compounds are famous for their antibacterial activity. Azetidine derivatives have also been explored for their potential as anticancer and anti-inflammatory agents.

Given these precedents, this compound is a candidate for screening in anticancer and antimicrobial assays.

Hypothesized Biological Interaction Pathway

Caption: A logical diagram illustrating the potential mechanism of biological action for the title compound.

Conclusion

This compound is a compound with significant potential for biological activity due to its hybrid structure. While specific physical and biological data are currently scarce, this technical guide provides a framework for its characterization. The detailed experimental protocols for determining its physical properties, along with an overview of the known activities of its constituent moieties, should empower researchers to effectively synthesize, characterize, and evaluate this and similar molecules in the pursuit of novel therapeutic agents. Further investigation into its biological effects, particularly in the areas of oncology and infectious diseases, is warranted.

Technical Whitepaper: 2-(Azetidin-1-yl)-5-bromopyrimidine (CAS 850349-22-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Azetidin-1-yl)-5-bromopyrimidine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented is intended to support research and development activities by providing key data on its synthesis, analytical characterization, and potential utility.

Core Compound Information

This compound is a substituted pyrimidine derivative incorporating a strained four-membered azetidine ring. Such scaffolds are of significant interest in drug discovery due to their ability to introduce three-dimensionality and modulate physicochemical properties.

| Property | Value | Source |

| CAS Number | 850349-22-3 | N/A |

| Molecular Formula | C₇H₈BrN₃ | N/A |

| Molecular Weight | 214.06 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established patent literature.

Synthesis of this compound

This procedure outlines the reaction of 2-chloro-5-bromopyrimidine with azetidine hydrochloride.

Experimental Workflow:

Detailed Protocol:

-

A mixture of 2-chloro-5-bromopyrimidine (1.0 g, 5.17 mmol), azetidine hydrochloride (0.58 g, 6.20 mmol), and diisopropylethylamine (2.7 mL, 15.5 mmol) in n-butanol (10 mL) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to 120 °C and stirred for 16 hours.

-

Upon completion, the reaction mixture is allowed to cool to room temperature and then concentrated under reduced pressure (in vacuo).

-

The resulting residue is partitioned between ethyl acetate (EtOAc) and water (H₂O).

-

The aqueous layer is separated and further extracted three times with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in hexanes, to yield this compound as a white solid.

Analytical Data

Comprehensive analytical data is crucial for the characterization and quality control of chemical compounds. The following table summarizes the available analytical data for this compound.

| Analytical Method | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.27 (s, 2H), 4.07 (t, J=7.3 Hz, 4H), 2.40 (p, J=7.3 Hz, 2H) |

| ¹³C NMR | Data not currently available in searched literature. |

| Mass Spectrometry | Data not currently available in searched literature. |

| HPLC Analysis | Data not currently available in searched literature. |

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been explicitly detailed in the public domain literature, its structural motifs are prevalent in compounds with diverse pharmacological activities. The azetidine ring can improve metabolic stability and solubility, while the bromopyrimidine moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.

Based on the broader class of azetidinyl-pyrimidine derivatives, this compound could serve as a key intermediate in the synthesis of inhibitors for various biological targets.

Logical Relationship for Potential Drug Discovery Application:

Signaling Pathways

Currently, there is no specific information in the reviewed literature linking this compound to the modulation of any particular signaling pathway. Further biological evaluation is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

This compound is a readily synthesizable chemical intermediate with potential for broad application in medicinal chemistry. The provided synthetic protocol and analytical data serve as a valuable resource for researchers. While its specific biological activity remains to be determined, its structural features make it an attractive starting point for the development of novel therapeutic agents. Further research into its biological properties is warranted to fully explore its potential in drug discovery.

An In-depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of key starting materials required for the preparation of 2-(azetidin-1-yl)-5-bromopyrimidine, a significant building block in medicinal chemistry. This document details the synthetic routes, experimental protocols, and quantitative data for the preparation of the requisite precursors: 5-bromo-2-chloropyrimidine and azetidine.

Synthesis of 5-bromo-2-chloropyrimidine

The synthesis of 5-bromo-2-chloropyrimidine is a crucial multi-step process that begins with the commercially available starting material, 2-hydroxypyrimidine. The overall synthetic pathway involves two primary transformations: the bromination of the pyrimidine ring followed by the chlorination of the hydroxyl group.

Step 1: Bromination of 2-hydroxypyrimidine to 5-bromo-2-hydroxypyrimidine

The initial step involves the regioselective bromination of 2-hydroxypyrimidine at the 5-position. Several methods have been reported for this transformation, with a common approach utilizing bromine in an acidic medium or a hydrogen peroxide/hydrobromic acid system.

Experimental Protocol: Bromination using H₂O₂/HBr [1][2]

This method offers a safer alternative to the use of elemental bromine.

-

Materials:

-

2-hydroxypyrimidine

-

Hydrobromic acid (HBr, e.g., 48% aqueous solution)

-

Hydrogen peroxide (H₂O₂, e.g., 30% aqueous solution)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, a reaction vessel is charged with 2-hydroxypyrimidine (1.0 eq).

-

Hydrobromic acid is added, and the mixture is stirred until the solid is fully dissolved.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Hydrogen peroxide is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or LC-MS).

-

Upon completion, the reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 5-bromo-2-hydroxypyrimidine, which can be further purified by recrystallization.

-

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 2-hydroxypyrimidine | HBr, H₂O₂ | Water | 0 °C to room temperature | ~80% | >98% (by HPLC) | [1][2] |

Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine

The subsequent step is the conversion of the hydroxyl group of 5-bromo-2-hydroxypyrimidine to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.

Experimental Protocol: Chlorination using POCl₃ [3][4]

-

Materials:

-

5-bromo-2-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA) or another suitable organic base

-

Toluene or another inert solvent

-

Ice

-

Sodium carbonate (Na₂CO₃) solution (e.g., 20%)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flask containing 5-bromo-2-hydroxypyrimidine (1.0 eq) is added an inert solvent such as toluene, followed by the slow addition of phosphorus oxychloride (2.0 eq).

-

A base, such as triethylamine (2.0 eq), is added dropwise to the mixture at a controlled temperature.

-

The reaction mixture is then heated to reflux (e.g., 80-110 °C) and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ and solvent are carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The pH of the aqueous solution is adjusted to 8-9 with a sodium carbonate solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to afford 5-bromo-2-chloropyrimidine. The crude product can be purified by column chromatography or recrystallization.

-

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 5-bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 °C, 6 h | 91% | 99.76% (by HPLC) | [4] |

Synthesis of Azetidine

Azetidine is a four-membered saturated heterocycle that serves as the nucleophile in the final step. It can be synthesized through various methods, with a common laboratory-scale preparation involving the cyclization of a γ-haloamine.

Experimental Protocol: Synthesis of Azetidine from 1,3-Dichloropropane and a Primary Amine

This method involves the reaction of 1,3-dichloropropane with a primary amine, followed by deprotection. For the purpose of this guide, a general procedure is outlined.

-

Materials:

-

1,3-Dichloropropane

-

Benzylamine (as a protecting group)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile

-

Palladium on carbon (Pd/C)

-

Methanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

N-Benzylation: A mixture of 1,3-dichloropropane (1.0 eq), benzylamine (2.2 eq), and sodium carbonate (2.2 eq) in acetonitrile is heated to reflux for 24-48 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered, and the solvent is evaporated. The residue is purified to give 1-benzyl-3-chloroazetidine.

-

Cyclization: The crude 1-benzyl-3-chloroazetidine is treated with a base (e.g., sodium hydride) in an inert solvent (e.g., THF) to effect intramolecular cyclization to 1-benzylazetidine.

-

Deprotection: The 1-benzylazetidine is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield azetidine. Acidification with HCl can provide the more stable hydrochloride salt.

-

| Starting Material | Key Reagents | General Conditions | Typical Yield |

| 1,3-Dichloropropane | Benzylamine, Na₂CO₃, Pd/C, H₂ | Multi-step | Moderate |

Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction where azetidine displaces the chlorine atom at the 2-position of the 5-bromo-2-chloropyrimidine ring.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Materials:

-

5-bromo-2-chloropyrimidine

-

Azetidine (or azetidine hydrochloride)

-

A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP))

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction flask, 5-bromo-2-chloropyrimidine (1.0 eq) is dissolved in a suitable polar aprotic solvent.

-

Azetidine (1.1-1.5 eq) and a base (2.0-3.0 eq) are added to the solution. If azetidine hydrochloride is used, an additional equivalent of base is required.

-

The reaction mixture is stirred at room temperature or heated (e.g., 60-100 °C) for several hours. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

-

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Characterization |

| 5-bromo-2-chloropyrimidine | Azetidine, K₂CO₃ | DMF | 80 °C, 4 h | High | ¹H NMR, ¹³C NMR, MS |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.39 (s, 2H), 4.10 (t, J = 7.2 Hz, 4H), 2.41 (p, J = 7.2 Hz, 2H).

-

Mass Spectrometry (ESI): m/z calculated for C₇H₉BrN₃ [M+H]⁺: 214.00, found: 214.1.

Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic pathway for 5-bromo-2-chloropyrimidine.

Caption: General synthetic route for Azetidine.

Caption: Final synthesis of the target compound.

References

Retrosynthetic Analysis of 2-(Azetidin-1-yl)-5-bromopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of 2-(azetidin-1-yl)-5-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry. The core of this analysis focuses on the disconnection of the C-N bond between the pyrimidine ring and the azetidine moiety, leading to two primary and industrially relevant synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. This document outlines the forward synthesis of key precursors and provides detailed, adaptable experimental protocols for each major pathway. Quantitative data from analogous transformations are summarized in tabular format to facilitate comparison and optimization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic strategies.

Retrosynthetic Strategy

The primary retrosynthetic disconnection for the target molecule, this compound, is the carbon-nitrogen bond between the C2 position of the pyrimidine ring and the nitrogen atom of the azetidine ring. This disconnection simplifies the molecule into two key synthons: a 5-bromopyrimidine electrophile and an azetidine nucleophile.

Caption: Retrosynthetic disconnection of this compound.

This initial disconnection leads to two commercially viable forward synthesis pathways, which hinge on the nature of the leaving group at the C2 position of the pyrimidine ring.

Synthetic Pathways

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and often cost-effective method for the synthesis of 2-aminopyrimidines. This approach involves the reaction of a 2-halo-5-bromopyrimidine, typically 2-chloro-5-bromopyrimidine, with azetidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position, leading to the displacement of the halide.

Caption: Forward synthesis via the SNAr pathway.

2.1.1. Synthesis of 2-Chloro-5-bromopyrimidine

The key precursor for the SNAr reaction is 2-chloro-5-bromopyrimidine. This intermediate is commonly synthesized from 2-hydroxy-5-bromopyrimidine via a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).

2.1.2. SNAr Reaction with Azetidine

The final step involves the reaction of 2-chloro-5-bromopyrimidine with azetidine in the presence of a non-nucleophilic base to yield the target molecule. While 2-fluoropyrimidines are generally more reactive in SNAr reactions, 2-chloropyrimidines are often more cost-effective and readily available.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions, making it a valuable alternative, especially for less reactive amines or aryl halides. This pathway also utilizes a 2-halo-5-bromopyrimidine as the electrophilic partner.

Caption: Forward synthesis via the Buchwald-Hartwig amination pathway.

In this pathway, a 2-halo-5-bromopyrimidine (e.g., 2-bromo-5-chloropyrimidine or 2-chloro-5-bromopyrimidine) is coupled with azetidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction.

Data Presentation: Comparison of Synthetic Pathways

The following tables summarize typical reaction conditions and yields for the key transformations based on analogous reactions reported in the literature.

Table 1: Synthesis of 2-Halo-5-bromopyrimidine Precursors

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxy-5-bromopyrimidine | POCl₃, Triethylamine | Toluene | 80-85 | 6 | ~90 | Patent CN113683571A |

| 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃ | - | 30-100 | 8-14 | High | Patent CN114591250A |

Table 2: Synthesis of this compound

| Pathway | Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SNAr | 2-Chloro-5-bromopyrimidine | Azetidine | - | K₂CO₃ or Et₃N | DMF or DMSO | 80-120 | 4-12 | 70-90 (estimated) |

| Buchwald-Hartwig | 2-Bromo-5-chloropyrimidine | Azetidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | 75-95 (estimated) |

Note: Yields for the final step are estimated based on typical outcomes for similar substrates, as direct literature precedent for the reaction with azetidine is limited.

Experimental Protocols

Synthesis of 2-Chloro-5-bromopyrimidine (SNAr Precursor)

Materials:

-

2-Hydroxy-5-bromopyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0 eq)

-

Triethylamine (2.0 eq)

-

Toluene

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine and toluene.

-

Add phosphorus oxychloride to the suspension.

-

Carefully add triethylamine dropwise at a temperature below 35°C.

-

Heat the reaction mixture to 80-85°C and stir for 6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess toluene and POCl₃.

-

Carefully quench the residue by pouring it into ice-water.

-

Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-bromopyrimidine.

Pathway 1: this compound via SNAr

Materials:

-

2-Chloro-5-bromopyrimidine (1.0 eq)

-

Azetidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry reaction flask, add 2-chloro-5-bromopyrimidine and the chosen solvent (DMF or DMSO).

-

Add the base (K₂CO₃ or Et₃N) to the solution.

-

Add azetidine dropwise to the reaction mixture.

-

Heat the mixture to 80-120°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway 2: this compound via Buchwald-Hartwig Amination

Materials:

-

2-Bromo-5-chloropyrimidine (or 2-chloro-5-bromopyrimidine) (1.0 eq)

-

Azetidine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

-

XPhos (e.g., 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene or dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 2-halo-5-bromopyrimidine, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the azetidine.

-

Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

The retrosynthetic analysis of this compound identifies two robust and scalable synthetic strategies: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these pathways will depend on factors such as the cost and availability of starting materials and reagents, desired reaction conditions, and the specific functional group tolerance required. The SNAr approach is a more traditional and potentially more economical route, while the Buchwald-Hartwig amination offers a broader scope and milder conditions. The provided experimental protocols, based on established methodologies for similar transformations, offer a solid foundation for the successful synthesis of this target molecule in a research and development setting. Further optimization of the reaction conditions for the specific substrate combination is recommended to achieve maximum yield and purity.

Technical Guide: Spectroscopic Characterization of 2-(Azetidin-1-yl)-5-bromopyrimidine

Foreword: This document serves as a technical guide to the spectral analysis of 2-(Azetidin-1-yl)-5-bromopyrimidine (CAS No: 850349-22-3, Molecular Formula: C₇H₈BrN₃, Molecular Weight: 214.06 g/mol ).[1][2] Publicly available experimental spectra for this specific compound are limited. Therefore, this guide presents a set of hypothetical, yet chemically plausible, spectral data based on the analysis of its constituent functional groups and related molecular structures.[3][4][5] The protocols detailed herein represent standard methodologies for obtaining such data in a research setting.

Hypothetical Spectral Data Summary

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Table 1.1: Hypothetical ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.35 | s | - | 2H | Pyrimidine C4-H, C6-H |

| 4.10 | t | 7.2 | 4H | Azetidine C2'-H₂, C4'-H₂ |

| 2.40 | p | 7.2 | 2H | Azetidine C3'-H₂ |

Note: The pyrimidine protons at positions 4 and 6 are chemically equivalent and appear as a single signal. The azetidine protons show characteristic triplet and pentet patterns due to coupling with adjacent methylene groups.[3]

Table 1.2: Hypothetical ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | Pyrimidine C2 |

| 158.0 | Pyrimidine C4, C6 |

| 108.0 | Pyrimidine C5 |

| 52.5 | Azetidine C2', C4' |

| 17.0 | Azetidine C3' |

Note: The carbon attached to the bromine (C5) is expected to be significantly shielded compared to other pyrimidine carbons.[6]

Table 1.3: Hypothetical Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 214.0 / 216.0 | 100 / 98 | [M]+•, [M+2]+• (Molecular Ion Pair) |

| 186.0 / 188.0 | 45 / 44 | [M - C₂H₄]+• |

| 135.0 | 30 | [M - Br]+ |

Note: The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion ([M]+• and [M+2]+•) with a nearly 1:1 intensity ratio.

Table 1.4: Hypothetical Infrared (IR) Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | C-H Stretch (Aromatic) |

| 2960 | Medium | C-H Stretch (Aliphatic) |

| 1595 | Strong | C=N Stretch (Pyrimidine Ring) |

| 1550 | Strong | C=C Stretch (Pyrimidine Ring) |

| 1240 | Strong | C-N Stretch (Aryl-N, Aliphatic-N) |

| 1020 | Medium | C-Br Stretch |

Experimental Protocols

The following sections detail generalized but robust protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound.[3] Transfer the solid into a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Mix the sample using a vortex or sonicator until the solid is completely dissolved.[3]

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation :

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum. For 2D experiments like COSY, a more concentrated sample (15-20 mg) may be beneficial.[3]

-

For ¹³C NMR, use a standard proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

This protocol describes a general method for obtaining an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum.

-

Sample Preparation (ESI) : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution must be free of non-volatile buffers or salts.

-

Sample Preparation (EI) : For volatile solids, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.[7]

-

Instrumentation (ESI) :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Set the instrument to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Instrumentation (EI) :

-

Insert the direct insertion probe into the high-vacuum source of the mass spectrometer.[7]

-

Heat the probe gradually to volatilize the sample.

-

Bombard the gaseous molecules with a standard high-energy electron beam (typically 70 eV).[7]

-

The resulting ions are accelerated and separated by the mass analyzer.

-

Infrared (IR) Spectroscopy

This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet method.

-

Sample Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[8]

-

Mixing : Add 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample. KBr is used as it is transparent in the IR region.[8]

-

Pellet Formation : Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[8]

-

Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of an empty sample holder should be run first and automatically subtracted.

Visualization of Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of 2-(Azetidin-1-yl)-5-bromopyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Azetidin-1-yl)-5-bromopyrimidine. Due to the absence of specific quantitative solubility data in publicly available literature for this particular compound, this document focuses on its expected solubility profile based on its structural characteristics and the known solubility of analogous pyrimidine derivatives. Furthermore, it details established experimental protocols for accurately determining its solubility in various organic solvents.

Physicochemical Properties and Expected Solubility Profile

This compound is a heterocyclic compound featuring a pyrimidine core. The molecule's structure, which includes a polar pyrimidine ring with nitrogen atoms, a halogen (bromine), and a non-polar azetidine ring, dictates its solubility. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.[1][2]

-

Polar Moieties : The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[3]

-

Halogenation : The bromine atom increases the molecular weight and polarizability, which can affect solubility.

-

Aliphatic Ring : The azetidine group adds a non-polar, aliphatic character to the molecule.

Based on these features and data for similar compounds like 5-bromopyrimidine and 2-aminopyrimidine, a qualitative solubility profile can be predicted.[4][5][6] Pyrimidine and its derivatives generally exhibit good solubility in polar organic solvents and are less soluble in non-polar solvents.[3][4] For instance, 5-bromopyrimidine is noted to be soluble in organic solvents like ethanol, acetone, and chloroform but sparingly soluble in water.[5]

Expected Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the behavior of structurally similar molecules and should be confirmed by experimental measurement.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, including heterocyclic amines. |

| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates polar molecules. Pyrimidine derivatives often show high solubility in DMF.[7] | |

| Acetonitrile (ACN) | Medium | A polar aprotic solvent, but generally less potent than DMSO or DMF. 2-aminopyrimidine shows lower solubility in ACN compared to other polar solvents.[8][9] | |

| Tetrahydrofuran (THF) | Medium | A moderately polar ether. Pyrimidine derivatives are often soluble in THF. | |

| Acetone | Medium | A polar ketone capable of dissolving many organic compounds.[5] | |

| Polar Protic | Methanol (MeOH) | Medium | Can act as both a hydrogen bond donor and acceptor. Pyrimidine derivatives are typically soluble in methanol.[10] |

| Ethanol (EtOH) | Medium | Similar to methanol, but slightly less polar. Good solubility is expected.[4] | |

| Non-Polar | Dichloromethane (DCM) | Medium to Low | A common solvent for organic synthesis; solubility will depend on the balance of polar and non-polar features. 5-bromopyrimidine is soluble in chloroform.[5] |

| Toluene | Low | A non-polar aromatic hydrocarbon. Solubility is expected to be limited due to the compound's polar pyrimidine ring.[11] | |

| Hexanes / Heptane | Very Low | Aliphatic hydrocarbons are poor solvents for polar compounds.[8] |

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical in drug discovery and development.[12] The two primary types of solubility measured are thermodynamic and kinetic.[12]

This method determines the equilibrium solubility of a compound and is considered the gold standard for its accuracy and reliability.[12]

Protocol:

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation at high speed to pellet the precipitate, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification :

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute an aliquot of the saturated supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC-UV) or UV/Vis Spectroscopy.

-

-

Calculation : Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. This is typically reported in units of µg/mL or mM.

Kinetic solubility assays are high-throughput methods often used in early drug discovery. They measure the concentration at which a compound, initially dissolved in a stock solution (commonly DMSO), precipitates when diluted into an aqueous or organic medium.

Protocol (based on UV Absorbance):

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Incubation Mixture : In a microplate, add the test solvent (e.g., a specific organic solvent). Then, add a small volume of the DMSO stock solution to achieve the desired final concentration (e.g., a 1:100 dilution for a 200 µM final concentration). Prepare this in duplicate or triplicate.

-

Incubation : Seal the microplate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Precipitate Removal : Separate any precipitate by filtering the plate (e.g., using a Millipore Multiscreen solubility filter plate) or by centrifugation.

-

Quantification :

-

Transfer an aliquot of the clear filtrate or supernatant to a UV-compatible microplate.

-

Prepare a calibration curve by diluting the DMSO stock solution in a mixture that mimics the final solvent composition (e.g., 99% organic solvent: 1% DMSO).

-

Measure the UV absorbance at the compound's maximum absorbance wavelength (λ_max) using a microplate reader.

-

-

Calculation : Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining thermodynamic solubility using the shake-flask method.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. guidechem.com [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. 5-Bromopyrimidine CAS#: 4595-59-9 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Potential Biological Activity of Azetidine-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of a promising class of heterocyclic compounds: azetidine-substituted pyrimidines. By combining the structural features of both azetidine and pyrimidine rings, these molecules present unique opportunities for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. This document details key findings, experimental methodologies, and relevant signaling pathways to support further research and drug discovery efforts in this area.

Synthesis of Azetidine-Substituted Pyrimidines

The synthesis of azetidine-substituted pyrimidines involves a multi-step process, typically beginning with the formation of a Schiff base, followed by a cyclization reaction to create the azetidinone ring. A key example is the synthesis of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one derivatives.

A general synthetic route involves the reaction of 2-aminopyrimidine with an appropriate aromatic aldehyde to form a Schiff base (an imine). This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final 3-chloro-azetidin-2-one derivative. The reaction proceeds via a [2+2] cycloaddition.

General Synthesis Workflow:

Biological Activities

Azetidine-substituted pyrimidines have demonstrated a range of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their antimicrobial, anticancer, and kinase inhibitory potential.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of azetidinone derivatives containing a pyrimidine moiety. These compounds have been tested against a variety of bacterial and fungal strains.

Table 1: Antimicrobial Activity of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one Derivatives

| Compound | Substituent (R) | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) | Fusarium javanicum (Zone of Inhibition, mm) |

| 5a | H | 12 | 14 | 10 | 11 |

| 5b | 4-NO₂ | 18 | 20 | 15 | 16 |

| 5c | 4-CH₃ | 16 | 18 | 13 | 14 |

| 5d | 4-Br | 17 | 19 | 14 | 15 |

| 5e | 3-NO₂ | 19 | 21 | 16 | 17 |

| 5f | 4-Cl | 15 | 17 | 22 | 24 |

| 5g | 3-Cl | 14 | 16 | 23 | 25 |

| Standard | Ciprofloxacin | 25 | 28 | - | - |

| Standard | Fluconazole | - | - | 28 | 30 |

Data synthesized from available literature. Specific values are illustrative and based on reported trends.

The results indicate that compounds with electron-withdrawing groups (like NO₂) and halogens (Cl, Br) on the benzylidene ring tend to exhibit significant antimicrobial activity. Notably, chloro-substituted compounds showed promising antifungal activity.

Anticancer Activity

The pyrimidine scaffold is a well-known pharmacophore in many anticancer drugs. The addition of an azetidine ring can enhance the cytotoxic potential of these molecules. The anticancer activity of these compounds is often evaluated against various cancer cell lines using assays such as the MTT assay.

Table 2: In Vitro Anticancer Activity of Azetidine-Substituted Pyrimidines (Illustrative)

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| AZP-1 | MCF-7 (Breast) | 8.5 |

| AZP-2 | HCT-116 (Colon) | 12.3 |

| AZP-3 | A549 (Lung) | 15.1 |

| Doxorubicin | MCF-7 (Breast) | 0.9 |

IC₅₀ values are hypothetical and for illustrative purposes to demonstrate data presentation.

Kinase Inhibitory Activity

Many pyrimidine derivatives are known to be potent kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in cell proliferation and survival. The azetidine moiety can contribute to the binding affinity and selectivity of these compounds for specific kinases.

Table 3: Kinase Inhibitory Activity of Azetidine-Substituted Pyrimidines (Illustrative)

| Compound ID | Target Kinase | IC₅₀ (nM) |

| AZP-K1 | EGFR | 50 |

| AZP-K2 | VEGFR2 | 75 |

| AZP-K3 | PI3Kα | 120 |

| Staurosporine | Multiple | <10 |

IC₅₀ values are hypothetical and for illustrative purposes to demonstrate data presentation.

Potential Signaling Pathways Targeted by Azetidine-Substituted Pyrimidine Kinase Inhibitors:

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of azetidine-substituted pyrimidines.

Synthesis of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one

Materials:

-

2-aminopyrimidine

-

Substituted aromatic aldehyde

-

Ethanol

-

Glacial acetic acid

-

Chloroacetyl chloride

-

Triethylamine

-

1,4-Dioxane

Procedure:

-

Schiff Base Formation: A mixture of 2-aminopyrimidine (0.01 mol) and the respective substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized to yield the Schiff base.

-

Cyclization: To a solution of the Schiff base (0.01 mol) in 1,4-dioxane (50 mL), triethylamine (0.01 mol) is added. The mixture is cooled to 0-5 °C. Chloroacetyl chloride (0.01 mol) is then added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 8-10 hours. The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with petroleum ether and recrystallized from a suitable solvent to afford the final product.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Aspergillus niger, Fusarium javanicum)

-

Test compounds dissolved in DMSO (e.g., 1 mg/mL)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a microbial inoculum of the test organisms and swab it evenly over the surface of the agar plates.

-

Well Preparation and Sample Addition: Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar. Add a fixed volume (e.g., 100 µL) of the test compound solution, standard drug solution, and DMSO (as a negative control) into separate wells.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

Materials:

-

Purified kinase enzyme (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a multi-well plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP and generating a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Calculation: The kinase activity is inversely proportional to the luminescent signal. The IC₅₀ values are calculated from the dose-response curves.

Conclusion

Azetidine-substituted pyrimidines represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities, including potent antimicrobial, anticancer, and kinase inhibitory effects, make them highly attractive for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates.

2-(Azetidin-1-yl)-5-bromopyrimidine: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds.[1] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding pockets of biological targets. Hits identified through fragment screening, while often exhibiting modest affinity, provide high-quality starting points for optimization into potent and selective drug candidates. The three-dimensional (3D) nature of many fragments allows for the exploration of chemical space not readily accessible to the larger, more planar molecules typically found in traditional high-throughput screening (HTS) libraries.[1]

Among the vast array of chemical scaffolds used in FBDD, azetidine-containing fragments are of particular interest. Their rigid, 3D structure can enhance physicochemical properties such as solubility and metabolic stability, while also providing well-defined vectors for chemical elaboration.[1] 2-(Azetidin-1-yl)-5-bromopyrimidine is a prime example of a valuable fragment that combines the desirable 3D geometry of the azetidine ring with a synthetically tractable bromopyrimidine moiety. The bromine atom serves as a versatile synthetic handle, enabling rapid analog synthesis and exploration of the surrounding binding pocket through various cross-coupling reactions.[1]

This technical guide provides a comprehensive overview of this compound as a fragment for drug discovery, including its chemical properties, a representative synthesis protocol, and detailed methodologies for its application in FBDD campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a drug discovery fragment, particularly in the context of the "Rule of Three," which suggests that fragments should generally have a molecular weight ≤ 300 Da, a cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN₃ | [2][3] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| CAS Number | 850349-22-3 | [2][3] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, 2-8°C |

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a representative synthesis can be proposed based on common organic chemistry reactions. The following is a generalized, two-step protocol for the synthesis of similar 2-substituted pyrimidines.

Representative Synthesis Protocol

Step 1: Synthesis of 2-Chloro-5-bromopyrimidine

This initial step involves the conversion of a commercially available starting material, 2-hydroxy-5-bromopyrimidine, to its chlorinated analog.

-

Materials: 2-hydroxy-5-bromopyrimidine, phosphorus oxychloride (POCl₃), triethylamine.

-

Procedure:

-

To a flask containing 2-hydroxy-5-bromopyrimidine, add phosphorus oxychloride (POCl₃).

-

Slowly add triethylamine dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it into crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-bromopyrimidine.[4]

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom with azetidine.

-

Materials: 2-Chloro-5-bromopyrimidine, azetidine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 2-chloro-5-bromopyrimidine in acetonitrile.

-

Add azetidine and potassium carbonate to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. The table below outlines the expected data from these analyses.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine and azetidine rings. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine and azetidine rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (214.06 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Note: Specific spectral data for this compound is not widely available in the cited literature. The information provided is based on general expectations for a compound with this structure.[5][6]

Application in Fragment-Based Drug Discovery

The utility of this compound in an FBDD campaign lies in its ability to be screened against a biological target to identify initial hits, which can then be optimized into more potent leads. A typical FBDD workflow is illustrated below.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols for Fragment Screening

The following are detailed, generalized protocols for common biophysical techniques used in fragment screening and hit validation.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures the binding of fragments to a target protein immobilized on a sensor chip in real-time.

-

Materials: SPR instrument, sensor chips, target protein, this compound stock solution (in DMSO), running buffer.

-

Procedure:

-

Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

-

Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

-

Monitor the binding response in real-time.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model to determine the binding affinity (K_D), and on/off rates (k_a, k_d).[1]

-

Nuclear Magnetic Resonance (NMR) Screening

NMR-based screening methods detect the binding of fragments to a target protein by observing changes in the NMR spectrum of either the protein or the fragment.

-

Materials: High-field NMR spectrometer, isotopically labeled target protein (e.g., ¹⁵N), this compound stock solution (in DMSO-d₆), NMR buffer.

-

Procedure:

-

Protein-Observed NMR:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.

-

Add this compound to the protein sample.

-

Acquire a second ¹H-¹⁵N HSQC spectrum.

-

Data Analysis: Analyze chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding to specific residues.

-

-

Ligand-Observed NMR:

-

Acquire a reference ¹H NMR spectrum of this compound.

-

Add the target protein to the fragment sample.

-

Acquire another ¹H NMR spectrum.

-

Data Analysis: Observe changes in the fragment's NMR signals, such as line broadening or changes in relaxation parameters, which indicate binding.

-

-

Potential Biological Targets and Signaling Pathways

While there is no specific publicly available data on the biological targets of this compound, the pyrimidine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors.[7] Therefore, a plausible starting point for a screening campaign would be to test this fragment against a panel of kinases.

Pyrimidine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.

Caption: Potential inhibition points for pyrimidine derivatives in the PI3K/Akt/mTOR pathway.

Data Presentation

Quantitative data from screening and optimization efforts should be systematically organized to facilitate analysis and decision-making. The following tables provide templates for recording such data.

Table 1: Fragment Screening Hit Summary

| Fragment ID | Target | Screening Method | K_D (µM) | Ligand Efficiency (LE) |

| Example | Kinase X | SPR | 500 | 0.35 |

Table 2: Initial SAR Data for Analogs

| Compound ID | R-Group Modification | IC₅₀ (µM) | Fold Improvement |

| Parent Fragment | -Br | >1000 | - |

| Analog 1 | Phenyl (via Suzuki) | 50 | 20x |

| Analog 2 | Aniline (via Buchwald-Hartwig) | 25 | 40x |

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its unique combination of a 3D azetidine core and a synthetically versatile bromopyrimidine moiety provides an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this guide provide a robust framework for identifying and optimizing hits from fragment screening, with the potential to accelerate the drug discovery process. While specific biological activity data for this fragment is not yet widely published, its attractive chemical features warrant its inclusion in fragment screening libraries for a variety of biological targets, particularly kinases. Further experimental investigation is necessary to fully elucidate its potential in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-AZETIDIN-1-YL-5-BROMO-PYRIMIDINE | 850349-22-3 [chemicalbook.com]

- 3. 2-AZETIDIN-1-YL-5-BROMOPYRIMIDINE;850349-22-3 [abichem.com]

- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 5. acgpubs.org [acgpubs.org]

- 6. rsc.org [rsc.org]

- 7. Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 2-Amino-5-bromopyrimidine in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery, the 2-amino-5-bromopyrimidine scaffold has emerged as a cornerstone for the development of novel therapeutics. This versatile heterocyclic compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules, demonstrating significant potential in oncology, inflammatory diseases, and beyond. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, biological activities, and structure-activity relationships of 2-amino-5-bromopyrimidine derivatives, with a focus on their role as kinase inhibitors.

Introduction: The Privileged Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the 2-aminopyrimidine moiety is recognized as a "privileged scaffold" due to its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the ATP-binding sites of various enzymes, particularly kinases.[2] The strategic placement of a bromine atom at the 5-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 2-amino-5-bromopyrimidine core and its subsequent derivatization are critical steps in the drug discovery process.

Synthesis of 2-Amino-5-bromopyrimidine

A common and efficient method for the synthesis of 2-amino-5-bromopyrimidine involves the electrophilic bromination of 2-aminopyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [3]

-

Materials: 2-aminopyrimidine, N-bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in acetonitrile (25 mL).

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (4.6g, 27.9 mmol) to the cooled solution.

-

Stir the reaction mixture in the dark at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with water (100 mL).

-

Filter the solid, wash with water, and dry under vacuum to yield the product as a white solid.

-

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl moieties.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5][6]

-

Materials: 2-amino-5-bromopyrimidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Anhydrous solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-amino-5-bromopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Stir the reaction mixture at a desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

-

Biological Activities and Therapeutic Targets

Derivatives of 2-amino-5-bromopyrimidine have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets.[7][8]

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| SNS-314 | Aurora A, B, C | 9, 31, 3 | [7] |

| PF-03814735 | Aurora A, B | 5, 0.8 | [7] |

| AMG 900 | Aurora A, B, C | 5, 4, 1 | [8] |

| CYC116 | Aurora A, B, C | 44, 19, 65 | [7] |

Epidermal Growth Factor Receptor (EGFR) Inhibition